Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions including oxidation, substitution, and the formation of sulfanyl-, sulfinyl-, and sulfonyl-substituted structures. For instance, the singlet oxygenation of certain precursors leads to the formation of sulfanyl-substituted bicyclic dioxetanes, which can be further oxidized to sulfinyl- and sulfonyl-substituted dioxetanes. These reactions are critical for understanding the synthetic pathways that lead to the formation of such complex molecules (Watanabe et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallographic analysis, revealing the intricate arrangements of atoms and bonds within the molecule. The structural analysis is essential for understanding the molecule's geometry, which influences its chemical reactivity and physical properties. For example, certain sulfanyl-substituted dioxetanes have been analyzed to reveal their thermal stability and reaction mechanisms (Watanabe et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various reactions such as base-induced decomposition, which can emit light, indicating potential applications in chemiluminescence. The specific reactivity patterns, including oxidation and substitution reactions, are crucial for further modifications and applications of these compounds (Watanabe et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and solubility, are influenced by their molecular structure. Analysis of these properties is essential for determining the conditions under which these compounds can be stored, handled, and applied in various contexts.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and photoluminescence, are determined by the functional groups present in the molecule. These properties are critical for predicting the behavior of these compounds in chemical reactions and potential applications in synthesis and materials science.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
- The ABTS/PP decolorization assay is widely used to assess antioxidant capacity, highlighting the importance of understanding reaction pathways involving sulfonic acids and related compounds in antioxidant applications (Ilyasov et al., 2020).
- Various analytical methods are used to determine antioxidant activity, emphasizing the role of sulfur-containing compounds and their derivatives in evaluating the antioxidant capacity of materials (Munteanu & Apetrei, 2021).
Environmental Safety and Biodegradation
- A comprehensive review on the environmental safety of major surfactant classes, including those with sulfonate and ethoxysulfate groups, demonstrates the importance of understanding the fate and toxicity of chemicals in the environment (Cowan-Ellsberry et al., 2014).
- Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial degradation pathways of ether compounds, relevant to understanding the environmental impact of related sulfur and oxygen-containing chemicals (Thornton et al., 2020).
Advanced Oxidation Processes
- Persulfate-based advanced oxidation processes (AOPs) are investigated as alternatives to traditional AOPs, with a focus on the activation mechanisms of peroxymonosulfate and peroxydisulfate, highlighting the relevance of sulfur-containing oxidants in water treatment (Lee et al., 2020).
Mechanism of Action
The mechanism of action of this compound is not clear as it is not intended for human or veterinary use.
Safety and Hazards
properties
IUPAC Name |
methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S4/c1-17(9,15)13-7-5-11-3-4-12-6-8-14-18(2,10)16/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCHHUHCVAPMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725028 |
Source
|
Record name | O,O'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)] dimethanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane | |
CAS RN |
212262-04-9 |
Source
|
Record name | O,O'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)] dimethanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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